molecular formula C22H25N3O4 B2807124 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea CAS No. 1203095-83-3

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea

Cat. No.: B2807124
CAS No.: 1203095-83-3
M. Wt: 395.459
InChI Key: ZGLZEMUCFAXMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications

Urea and Urease in Scientific Research

Urea Biosensors for Detecting Concentration Urea derivatives are pivotal in the development of biosensors aimed at detecting urea concentration due to their unique interactions with the enzyme urease. The advancement in urea biosensors utilizes various nanomaterials and polymers to improve the sensitivity and specificity of urea detection, addressing critical health conditions related to abnormal urea levels in the human body and environmental monitoring (Botewad et al., 2021).

Urease Inhibitors for Medical Applications Research on urea derivatives as urease inhibitors reveals their potential in treating diseases caused by urease-producing pathogens, such as Helicobacter pylori. The study of urease inhibitors encompasses various chemical classes, including urea derivatives, highlighting their importance in developing therapeutic agents for gastric and urinary tract infections (Kosikowska & Berlicki, 2011).

Synthetic Methodologies Involving Urea Derivatives Urea derivatives play a crucial role in synthetic organic chemistry, as illustrated by their use in the Fischer synthesis of indoles, a key structural motif in many bioactive molecules. The versatility of urea derivatives in facilitating complex chemical transformations is essential for synthesizing diverse pharmacologically relevant compounds (Fusco & Sannicolo, 1978).

Microbial Metabolism and Biotechnological Applications In the context of microbial metabolism, urea and its derivatives are investigated for their roles in nitrogen metabolism and as potential substrates for bioenergy production. The understanding of urea metabolism in microorganisms opens avenues for biotechnological applications, including wastewater treatment and biofertilizers, by exploiting microbial pathways for urea degradation and utilization (Veaudor et al., 2019).

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-28-18-11-17(12-19(13-18)29-2)24-22(27)23-16-7-8-20-15(10-16)4-3-9-25(20)21(26)14-5-6-14/h7-8,10-14H,3-6,9H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLZEMUCFAXMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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